molecular formula C5H10Cl2O3 B3322102 1,1-Dichloro-2,2,2-trimethoxyethane CAS No. 141739-71-1

1,1-Dichloro-2,2,2-trimethoxyethane

Cat. No.: B3322102
CAS No.: 141739-71-1
M. Wt: 189.03 g/mol
InChI Key: WJWPQNVABYACDD-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2,2-trimethoxyethane (CAS: 141739-71-1) is a chemical compound with the molecular formula C5H10Cl2O3 and a molecular weight of 189.04 g/mol . This compound belongs to a class of organic molecules characterized by alkoxy and chloro substituents on an ethane backbone, which are of significant interest in synthetic organic chemistry. These compounds are primarily valued as versatile intermediates for constructing more complex molecular architectures . For instance, related 2-chloro-1,1,1-trialkoxyethane derivatives are key precursors in synthesis, where they can be prepared using reagents like N-chlorosuccinimide and serve as starting materials for further chemical transformations . The specific arrangement of chlorine and methoxy groups in this compound makes it a potential candidate for research in developing novel nucleoside or nucleotide analogs . Such analogs are a cornerstone of anticancer and antiviral chemotherapy, acting as antimetabolites that disrupt cellular processes like DNA synthesis after being metabolized to their active triphosphate forms within cells . Researchers may also explore its utility in synthesizing other fine chemicals and pharmaceutical impurities, leveraging its reactive dichloro and trimethoxy functional groups to introduce specific structural elements into target molecules . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet and conduct all necessary risk assessments before use.

Properties

IUPAC Name

2,2-dichloro-1,1,1-trimethoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2O3/c1-8-5(9-2,10-3)4(6)7/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWPQNVABYACDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(Cl)Cl)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Dichloro-2,2,2-trimethoxyethane typically involves the reaction of 1,1,1-trimethoxyethane with chlorine gas under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet the required specifications for commercial use .

Chemical Reactions Analysis

1,1-Dichloro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1,1-dihydroxy-2,2,2-trimethoxyethane.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.

    Reduction Reactions: Reduction of the compound can yield 1,1-dichloro-2,2,2-trimethoxyethanol.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .

Scientific Research Applications

1,1-Dichloro-2,2,2-trimethoxyethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2,2-trimethoxyethane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physical Properties

Table 1: Molecular and Physical Properties of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key References
2-Chloro-1,1,1-trimethoxyethane C₅H₁₁ClO₃ 154.59 138 (lit.) 1.147 (25°C)
1,1-Dichloro-2,2-diethoxyethane C₆H₁₂Cl₂O₂ 187.06 Not reported Not reported
HCFC-123 (1,1-Dichloro-2,2,2-trifluoroethane) C₂HCl₂F₃ 152.93 27.9 1.46 (20°C)
1,1,1-Trichloroethane C₂H₃Cl₃ 133.40 74.1 1.34 (20°C)
1,1,2-Trimethoxyethane C₅H₁₂O₃ 120.15 56–59 (56 mmHg) Not reported

Key Observations :

  • Chlorine Substitution: Chlorinated compounds (e.g., 2-chloro-1,1,1-trimethoxyethane, HCFC-123) exhibit higher densities compared to non-halogenated analogs like 1,1,2-Trimethoxyethane.
  • Fluorine vs. Methoxy : HCFC-123, with trifluoro substitution, has a lower boiling point (27.9°C) than methoxy-substituted analogs, reflecting weaker intermolecular forces compared to hydrogen bonding in methoxy groups.

Key Observations :

  • Pharmaceutical Utility : 2-Chloro-1,1,1-trimethoxyethane’s reactivity makes it valuable for synthesizing heterocyclic compounds .
  • Environmental Impact : HCFC-123 and 1,1,1-Trichloroethane highlight the trade-offs between industrial utility and toxicity/environmental persistence .
Table 3: Toxicity Data for Selected Compounds
Compound Toxicity Profile Regulatory Status References
HCFC-123 Causes toxic hepatitis and liver necrosis; fatal occupational exposures reported. Phased out under Montreal Protocol.
1,1,1-Trichloroethane Neurotoxic; suspected carcinogen. Restricted globally.
2-Chloro-1,1,1-trimethoxyethane Limited toxicity data; handle as a hazardous chlorinated compound. No specific restrictions reported.

Key Observations :

  • HCFC-123 Toxicity : Metabolism generates reactive intermediates (e.g., trifluoroacetyl chloride), leading to hepatic damage .
  • Regulatory Trends : Increasing restrictions on chlorinated compounds due to health and environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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